3-p-Tolylethynyl-phenylamine, also known by its chemical formula , is an organic compound characterized by the presence of a phenylamine group attached to a p-tolylethynyl substituent. This compound features a linear structure with a distinctive aromatic system, which contributes to its chemical properties and biological activities. The compound has a molecular weight of 221.27 g/mol and is identified by the CAS number 13141-38-3 and the PubChem CID 12168184 .
Currently, there is no scientific literature available on the mechanism of action of 3-p-Tolylethynyl-phenylamine. Without more information about its intended use or observed effects, it is impossible to speculate on its biological activity.
Due to the lack of specific research on 3-p-Tolylethynyl-phenylamine, it is advisable to handle it with caution, assuming the following potential hazards:
Research indicates that 3-p-Tolylethynyl-phenylamine exhibits notable biological activities, particularly in pharmacological contexts:
The synthesis of 3-p-Tolylethynyl-phenylamine typically involves:
Specific methodologies may vary based on desired yields and purity levels.
3-p-Tolylethynyl-phenylamine finds applications in various fields:
Interaction studies involving 3-p-Tolylethynyl-phenylamine focus on its binding affinities and inhibitory effects on various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic benefits. For instance, its role as an inhibitor of cytochrome P450 enzymes suggests significant implications for drug-drug interactions in clinical settings .
Several compounds share structural similarities with 3-p-Tolylethynyl-phenylamine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Phenylethynyl-phenylamine | 13141-38-3 | 1.00 |
4-Fluorophenylethynyl-aniline | 1173153-20-2 | 0.79 |
3-Ethynylaniline hydrochloride | 207226-02-6 | 0.79 |
2-(4-Fluorophenyl)ethynylaniline | 52670-38-9 | 0.92 |
The uniqueness of 3-p-Tolylethynyl-phenylamine lies in its specific combination of functional groups and structural arrangement, which contributes to its distinct biological activity profile compared to similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes sets it apart from others that may only target one or two .